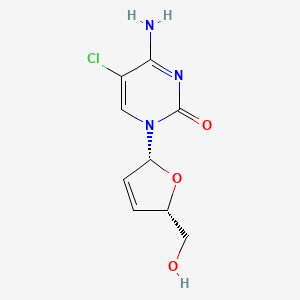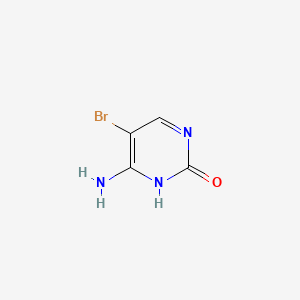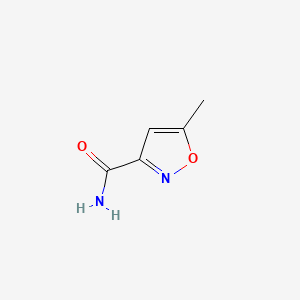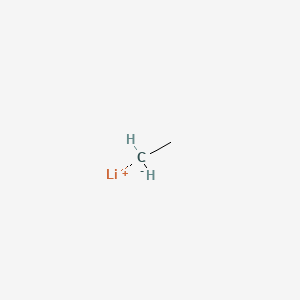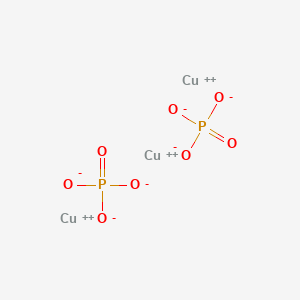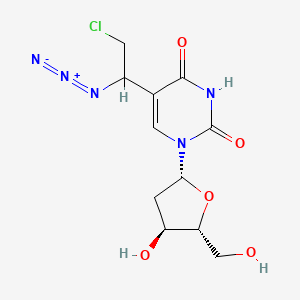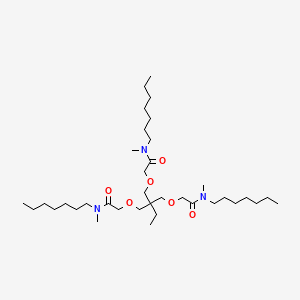
钠离子载体 I
描述
Synthesis Analysis
Ionophores selective for sodium ions, such as derivatives of 16-crown-5, have been synthesized to achieve high selectivity for Na+ over other ions. These derivatives incorporate bulky "block" subunits to prevent complex formation with ions larger than Na+, enhancing Na+ selectivity. For instance, a derivative with two decalino subunits exhibited remarkable Na+ selectivity, demonstrating the potential of tailored structural designs for specific ion recognition (Suzuki et al., 1996).
Molecular Structure Analysis
The molecular conformation and cation coordination are critical for ionophore selectivity. Studies on the ionophore X206 have shown that small changes in molecular torsion angles and cation positions can significantly affect coordination geometries for cations, thereby influencing ion selectivity. This analysis provides insights into how structural features correlate with ionophore selectivity, emphasizing the importance of molecular structure in designing selective ionophores (Roey et al., 1984).
Chemical Reactions and Properties
Ionophores facilitate the translocation of sodium ions across membranes through specific chemical interactions. For example, the ionophore X537A mediates the translocation of both calcium and sodium ions, with each sodium atom apparently reacting with a single molecule of X537A. This process is competitive and pH-dependent, showcasing the complex chemical properties that govern ionophore-mediated ion translocation (Couturier & Malaisse, 1980).
Physical Properties Analysis
The physical properties of ionophores, such as lipophilicity, significantly impact their application in sensors and electrodes. Highly lipophilic ionophores have been developed to enhance the lifetime and stability of sodium-selective sensors, even in challenging environments like whole blood or undiluted blood serum. These properties are crucial for the practical application of ionophores in various analytical settings (Gehrig et al., 1990).
Chemical Properties Analysis
The chemical properties of ionophores, such as their ion-binding affinities and selectivities, are fundamental to their function. For instance, novel ionophores with high affinity and selectivity for Na+ over K+ have been developed, illustrating the potential for designing ionophores with specific ion selectivities. Such properties are essential for the development of sensitive and selective ion-selective electrodes and sensors (Piotrowski et al., 2001).
科学研究应用
1. 医疗诊断传感器
钠离子载体已被用于开发医疗诊断传感器。Yanwittayakul 等人(2019 年)描述了使用离子敏感场效应晶体管 (ISFET) 技术制造用于检测体液中钠离子的传感器,该技术已用钠离子载体进行修饰。该传感器显示出高灵敏度和适用于医疗应用的检测限,表明其在监测患者钠水平方面的潜力 (Yanwittayakul 等,2019)。
2. 光学传感平台
基于离子载体的光学传感器是选择性离子检测的关键。Wang 等人(2020 年)报告了一种 pH 值无关的传感原理,该原理利用含有离子载体的纳米球来检测各种离子,包括钠。这些纳米球表现出荧光强度变化,这对于测量血清和尿液等生物样品中的钠和钾离子浓度非常重要 (Wang 等,2020)。
3. 荧光化学传感器
使用钠离子载体的荧光化学传感器已被开发用于生物样品中的实际钠测量。He 等人(2003 年)描述了一种基于光致电子转移荧光离子载体的传感器,展示了其在市售危重症监护仪中的应用。该传感器在钠测量中表现出稳定性和精确性,使其成为临床诊断的宝贵工具 (He 等,2003)。
4. 细胞内钠测量
离子载体用于研究细胞内钠水平。Yurinskaya 等人(2020 年)讨论了将钠敏感染料与离子载体结合使用来测量细胞内钠浓度。这种方法对于理解细胞功能和在各种条件下的变化至关重要 (Yurinskaya 等,2020)。
5. 纸基离子选择性传感器
已开发出结合钠离子载体的纸基离子选择性传感器,用于移动和可访问的钠检测。Wang 等人(2015 年)描述了一种纸上的钠光电极,展示了其在低成本和便携式钠传感应用中的潜力 (Wang 等,2015)。
安全和危害
When handling Sodium ionophore I, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .
属性
IUPAC Name |
2-[2,2-bis[[2-[heptyl(methyl)amino]-2-oxoethoxy]methyl]butoxy]-N-heptyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71N3O6/c1-8-12-15-18-21-24-37(5)33(40)27-43-30-36(11-4,31-44-28-34(41)38(6)25-22-19-16-13-9-2)32-45-29-35(42)39(7)26-23-20-17-14-10-3/h8-32H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMECOBBGCPFYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C(=O)COCC(CC)(COCC(=O)N(C)CCCCCCC)COCC(=O)N(C)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210074 | |
| Record name | Eth 227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ionophore I | |
CAS RN |
61183-76-4 | |
| Record name | 2,2′-[[2-Ethyl-2-[[2-(heptylmethylamino)-2-oxoethoxy]methyl]-1,3-propanediyl]bis(oxy)]bis[N-heptyl-N-methylacetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61183-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eth 227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061183764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eth 227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[2-ethyl-2-[[2-(heptylmethylamino)-2-oxoethoxy]methyl]-1,3-propanediyl]bis(oxy)]bis(N-heptyl-N-methylacetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







